
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine is a complex organic compound that belongs to the class of naphthalenemethanamines This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to a tetrahydronaphthalene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylamino Group: This can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenemethanamine: Lacks the methylamino group.
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(ethylamino)-2-naphthalenemethanamine: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine may confer unique properties, such as increased binding affinity to certain receptors or altered pharmacokinetic profiles.
特性
分子式 |
C18H20Cl2N2 |
|---|---|
分子量 |
335.3 g/mol |
IUPAC名 |
(1S,4S)-7-(aminomethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H20Cl2N2/c1-22-18-7-5-13(12-3-6-16(19)17(20)9-12)14-4-2-11(10-21)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10,21H2,1H3/t13-,18-/m0/s1 |
InChIキー |
DAFJATQAJCYMSG-UGSOOPFHSA-N |
異性体SMILES |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CNC1CCC(C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


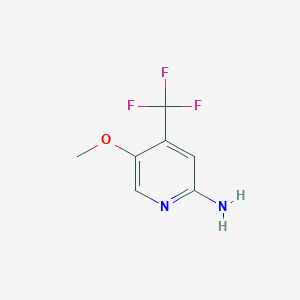
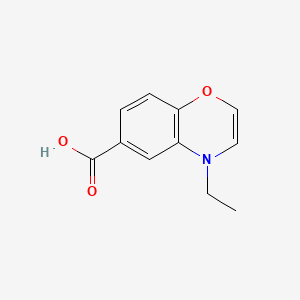
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
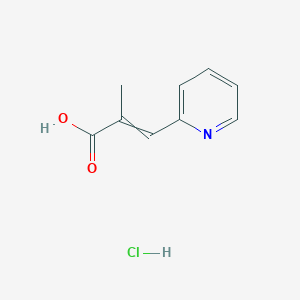
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)
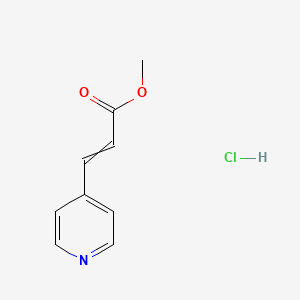



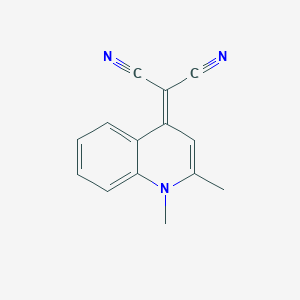

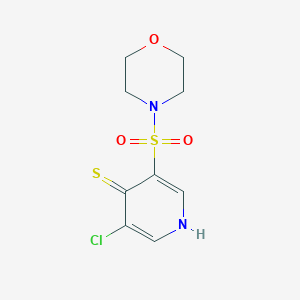
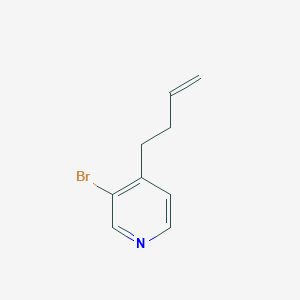
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
